molecular formula C14H14ClFN4O2 B2654247 1-(3-chloro-4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1203208-63-2

1-(3-chloro-4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No. B2654247
CAS RN: 1203208-63-2
M. Wt: 324.74
InChI Key: BPANRUDEYWHGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling.

Scientific Research Applications

Central Nervous System Agents

Research has identified compounds with urea structures demonstrating anxiolytic activity and muscle-relaxant properties, indicating potential CNS applications. For example, a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas showed significant separation of anxiolytic and muscle-relaxant properties from other CNS activities, such as anticonvulsant, sedative, and hypnotic effects (Rasmussen et al., 1978).

Antifungal Activity

Compounds incorporating the fluorophenyl urea moiety have been evaluated for antifungal activity. Specifically, N(1)- and N(3)-(4-fluorophenyl) ureas demonstrated fungitoxic action against A. niger and F. oxyporum, showing the relevance of structural features in antifungal efficacy (Mishra et al., 2000).

Pesticide Chemistry

Research on the crystal structure of flufenoxuron, a benzoylurea pesticide, reveals insights into the molecular interactions critical for pesticidal activity. This study demonstrates the importance of structural conformation and molecular architecture in designing effective pesticides (Jeon et al., 2014).

Antioxidant and Anticholinesterase Activities

The synthesis of novel compounds with urea/thiourea groups has been explored for their potential antioxidant and anticholinesterase activities. These compounds, including ones with the fluorophenyl group, have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase, indicating their potential for treating neurodegenerative diseases (Kurt et al., 2015).

Molecular Docking and Anticonvulsant Activity

Molecular docking studies alongside pharmacological testing have identified urea derivatives with significant anticonvulsant activity. These findings highlight the role of specific structural modifications in enhancing biological activity, potentially contributing to the development of new anticonvulsant drugs (Thakur et al., 2017).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN4O2/c15-11-9-10(4-5-12(11)16)19-14(22)17-6-2-8-20-13(21)3-1-7-18-20/h1,3-5,7,9H,2,6,8H2,(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPANRUDEYWHGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

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